molecular formula C6H16N2 B1320821 N-(3-amino-1-methylpropyl)-N,N-dimethylamine CAS No. 60978-33-8

N-(3-amino-1-methylpropyl)-N,N-dimethylamine

Cat. No.: B1320821
CAS No.: 60978-33-8
M. Wt: 116.2 g/mol
InChI Key: HMNAAVUZNWPXDC-UHFFFAOYSA-N
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Description

N-(3-amino-1-methylpropyl)-N,N-dimethylamine: is an organic compound with the molecular formula C7H18N2 . It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is used primarily in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-1-methylpropyl)-N,N-dimethylamine typically involves the alkylation of dimethylamine with 3-chloro-1-methylpropylamine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, alcohols, and thiols.

Major Products:

Scientific Research Applications

Chemistry: N-(3-amino-1-methylpropyl)-N,N-dimethylamine is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as a reagent in chemical reactions .

Biology: In biological research, this compound is used to study the effects of amines on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific biological pathways .

Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It is also used as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of N-(3-amino-1-methylpropyl)-N,N-dimethylamine involves its interaction with specific molecular targets. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine
  • N,N-dimethylethylenediamine
  • N,N-diethylethylenediamine
  • N-methylethylenediamine

Comparison: N-(3-amino-1-methylpropyl)-N,N-dimethylamine is unique due to its specific structure, which imparts distinct chemical properties. Compared to similar compounds, it has different reactivity and interaction profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-N,3-N-dimethylbutane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-6(4-5-7)8(2)3/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNAAVUZNWPXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611640
Record name N~3~,N~3~-Dimethylbutane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60978-33-8
Record name N~3~,N~3~-Dimethylbutane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Amino-1-methylpropyl)dimethylamine
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